5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
Molekularformel |
C13H9F3N4 |
|---|---|
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
5-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-7-12-18-9(6-11(17)20(12)19-10)8-4-2-1-3-5-8/h1-7H,17H2 |
InChI-Schlüssel |
UMWPNEHJBLZAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material Preparation
5-Amino-3-(trifluoromethyl)-1H-pyrazole serves as the foundational building block. This compound is either commercially sourced or synthesized via cyclization of hydrazine derivatives with trifluoromethyl-containing diketones.
Cyclocondensation with β-Ketoesters
Reaction of 5-amino-3-(trifluoromethyl)-1H-pyrazole with ethyl benzoylacetate (a β-ketoester) under acidic or basic conditions forms the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. For example:
-
Mechanism : The amino group of the pyrazole attacks the carbonyl of the β-ketoester, followed by cyclodehydration.
Chlorination at Position 7
The 7-oxo group is converted to a chloro substituent to enable subsequent amination.
Phosphorus Oxychloride (POCl<sub>3</sub>) Mediated Chlorination
Selectivity Considerations
Chlorination occurs exclusively at position 7 due to the electron-withdrawing effect of the trifluoromethyl group at position 2, which deactivates other positions.
Amination at Position 7
Nucleophilic substitution of the 7-chloro intermediate with ammonia introduces the primary amine.
Ammonia in Sealed Systems
Microwave-Assisted Amination
-
Conditions : Microwave irradiation (150°C, 30 min) with NH<sub>3</sub> in DMF, reducing reaction time to 1–2 hours.
Alternative Synthetic Routes
One-Pot Microwave Synthesis
A regioselective one-pot method adapts microwave-assisted cyclocondensation (Source):
Late-Stage Functionalization via Cross-Coupling
For analogs requiring diverse substituents, Suzuki coupling introduces aryl groups post-core formation:
-
Example : 7-Chloro intermediate + phenylboronic acid → 5-phenyl derivative.
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 hours.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Traditional Cyclization | Cyclocondensation → Chlorination → Amination | 60–75 | 24–36 hours | High purity, scalable |
| Microwave-Assisted | One-pot cyclocondensation/amination | 50–60 | 2–3 hours | Faster, fewer steps |
| Cross-Coupling | Post-core Suzuki coupling | 45–55 | 12–18 hours | Flexibility in substituent variation |
Challenges and Optimizations
Regioselectivity in Core Formation
Competing pathways may lead to isomeric byproducts. Microwave-assisted reactions (Source) enhance regioselectivity (>90% desired product) by accelerating kinetics.
Purification Strategies
Analyse Chemischer Reaktionen
7-Amino-5-phenyl-2-(trifluormethyl)pyrazolo[1,5-a]pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Trifluormethylgruppen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines, including 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant antimicrobial properties. They have been identified as potent inhibitors of mycobacterial ATP synthase, making them candidates for the treatment of Mycobacterium tuberculosis (M.tb) infections.
Case Study: Mycobacterial Inhibition
A study synthesized approximately 70 novel derivatives of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their efficacy against M.tb. The most effective compounds demonstrated low hERG liability and good stability in liver microsomes, suggesting a favorable pharmacokinetic profile for further development as antitubercular agents .
Anticancer Properties
The compound has also shown promise as an anticancer agent. Pyrazolo[1,5-a]pyrimidines are being investigated for their ability to inhibit various cancer cell lines through multiple mechanisms.
Enzyme Inhibition
The compound is noted for its role as an inhibitor of various kinases and enzymes involved in critical biological pathways.
Trk Kinase Inhibition
Research has highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit Trk kinases. This inhibition is relevant for treating conditions such as neurotrophic factor-related cancers and other diseases associated with abnormal kinase activity .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.
Key Findings from SAR Studies
- Compounds with specific substitutions on the phenyl ring exhibited enhanced biological activity.
- The introduction of trifluoromethyl groups significantly improved potency against target enzymes .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as a selective antagonist of estrogen receptor β (ERβ), inhibiting its activity and thereby modulating various biological pathways . This selective inhibition can lead to different biological effects, including the suppression of tumor cell growth in certain cancers .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Core Heterocycle Variations
(a) Positional Isomerism: 2-CF₃ vs. 7-CF₃
- 5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 304687-29-4): This triazolo-pyrimidine analog differs in the fused heterocycle (triazolo instead of pyrazolo) and CF₃ placement (position 7 vs. 2). Its molecular formula (C₁₂H₈F₃N₅) and weight (279.22 g/mol) reflect a lighter structure compared to the pyrazolo-based target compound .
(b) Pyrazolo[1,5-a]pyrimidines with 5-Alkyl/CF₃ Substituents
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171315-30-1):
Replacing the 5-phenyl with a methyl group (C₈H₇F₃N₄, 216.16 g/mol) simplifies the structure, reducing steric bulk. This substitution likely decreases lipophilicity (clogP ~1.5 vs. ~3.0 for the phenyl analog) and may reduce potency against mycobacterial targets, as bulkier 5-aryl groups enhance activity .- Such derivatives exhibit distinct optical properties (e.g., λmax shifts) due to extended conjugation .
(a) Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with 3,5-diaryl substituents (e.g., 3-(4-fluorophenyl)-5-phenyl analogs) show potent inhibition of Mycobacterium tuberculosis (MIC ≤0.1 μM) by targeting ATP synthase . In contrast, the target compound (2-CF₃, 5-phenyl) lacks a 3-substituent, which is critical for activity in diphenyl analogs. However, the 2-CF₃ group may compensate by enhancing membrane permeability or metabolic stability .
(b) Kinase Inhibition
Triazolo-pyrimidines (e.g., 5-phenyl-7-CF₃-triazolo[1,5-a]pyrimidin-2-amine) are reported as kinase inhibitors, but pyrazolo-pyrimidines with 7-amine substituents (e.g., N-(pyridin-2-ylmethyl) derivatives) show broader selectivity profiles. For example, 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 920457-44-9) inhibits kinases like EGFR with IC₅₀ <100 nM due to optimized hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
*Calculated using ChemDraw.
- The target compound’s higher clogP (3.2) compared to 5-methyl-2-CF₃ analogs suggests better membrane permeability but lower aqueous solubility.
- Microsomal stability is superior to triazolo-pyrimidines, likely due to reduced oxidative metabolism of the pyrazolo core .
Biologische Aktivität
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a trifluoromethyl group which enhances its biological activity. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for their diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Notably, compounds with similar structures have shown effective inhibition against various cancer cell lines:
- Inhibition of Microtubule Assembly : Compounds derived from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .
- Apoptosis Induction : Specific derivatives have been shown to enhance caspase-3 activity and induce morphological changes in breast cancer cells (MDA-MB-231), confirming their role as apoptosis-inducing agents at micromolar concentrations .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolo derivatives have also been extensively documented. For instance:
- COX Inhibition : Several studies reported that compounds similar to this compound exhibited selective inhibition of COX enzymes (COX-1 and COX-2), with some derivatives showing IC50 values ranging from 0.034 to 0.052 μM, indicating high potency compared to standard anti-inflammatory drugs like celecoxib .
Case Study 1: Anticancer Evaluation
In an evaluation of various pyrazolo derivatives against cancer cell lines, compounds containing the pyrazolo[1,5-a]pyrimidine scaffold were tested for their antiproliferative effects. The results indicated that certain derivatives could inhibit the growth of lung cancer and breast cancer cells effectively. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis Induction |
| 10c | HepG2 | 2.5 | Cell Cycle Arrest |
These findings suggest that modifications in the structure can significantly impact biological activity.
Case Study 2: Anti-inflammatory Assessment
Another study focused on evaluating the anti-inflammatory properties using carrageenan-induced edema models. The following table summarizes the effectiveness of selected compounds:
| Compound | % Edema Inhibition | COX Selectivity Index |
|---|---|---|
| 145a | 82.8% | 353.8 |
| 150a | 71% | >189 |
These results demonstrate that certain derivatives not only provide anti-inflammatory effects but also exhibit a favorable safety profile regarding gastric toxicity.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Modulation : It has been observed to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Core Formation : Condensation of substituted pyrazole precursors with pyrimidine intermediates under reflux conditions. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity .
- Trifluoromethyl Introduction : Electrophilic substitution or nucleophilic addition using CF₃-containing reagents (e.g., trifluoromethyl iodide) under inert atmospheres (argon/nitrogen) to avoid side reactions .
- Optimization : Reaction yield and purity are improved by controlling temperature (60–120°C), using catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and purification via column chromatography or HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and confirms the pyrazolo-pyrimidine core geometry .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound's bioactivity and interaction with biological targets?
- Methodological Answer : The CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, measured via logP assays (e.g., octanol-water partitioning) .
- Target Binding : Forms strong van der Waals interactions with hydrophobic enzyme pockets. Docking studies (e.g., AutoDock Vina) show increased binding affinity to kinases (e.g., KDR) or adenosine receptors .
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes, as shown in in vitro CYP450 inhibition assays .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies arise due to pharmacokinetic (PK) variability. Mitigation strategies include:
- PK/PD Modeling : Correlate plasma concentration (AUC, Cmax) with target engagement using compartmental models (e.g., NONMEM) .
- Prodrug Design : Improve bioavailability by masking polar groups (e.g., amine → acetylated prodrug) .
- Tissue Distribution Studies : Radiolabeled analogs (³H/¹⁴C) track compound localization in target organs via autoradiography .
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved pharmacological profiles?
- Methodological Answer : Systematic SAR involves:
- Substituent Variation : Replace phenyl (C5) with electron-withdrawing (e.g., 4-F, 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate activity. For example, 4-fluorophenyl enhances antibacterial potency by 2.5-fold .
- Scaffold Modification : Fuse additional rings (e.g., triazolo) to improve rigidity and selectivity. Derivatives like pyrazolo-triazolopyrimidines show higher adenosine A2A receptor antagonism (IC₅₀ < 10 nM) .
- In Silico Screening : Virtual libraries (e.g., ZINC15) prioritize candidates with optimal ADMET profiles using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
